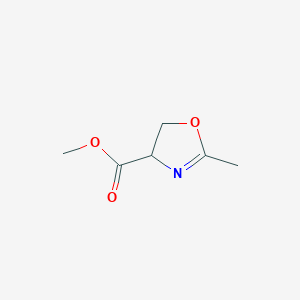

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Overview

Description

“Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate” is a derivative of oxazole, a heterocyclic compound . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives involves diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .

Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . This structure allows oxazole derivatives to engage quickly with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Chemical Reactions Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .

Scientific Research Applications

Synthesis of Bioactive Pyrrole Derivatives

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate: is utilized in the synthesis of pyrrole derivatives , which are significant due to their presence in drugs like Atorvastatin and Sunitinib . These compounds exhibit activities against diseases such as malaria and HIV-1, making them valuable for pharmaceutical applications.

Development of Antiviral Agents

Indole derivatives, which can be synthesized from the compound , show promise as antiviral agents . Their ability to inhibit viruses like influenza A and Coxsackie B4 virus highlights their potential in developing new antiviral medications.

Antibacterial Applications

The compound’s derivatives have been explored for their antibacterial properties. Research indicates that certain synthesized molecules containing this oxazole derivative can be effective against bacterial strains when exposed to specific conditions .

Anti-Cancer Agent Synthesis

In cancer research, Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a precursor in the design and synthesis of novel anti-cancer agents . These agents can interact with biological targets like tyrosine kinases, which are crucial in cancer progression.

Antimicrobial Activity

The compound has been used to synthesize heterocyclic pharmacophores like 1,3,4-thiadiazoles, which exhibit antimicrobial activity . This application is essential in the development of new antimicrobial drugs.

Synthesis of Oxazolines and Oxazoles

This oxazole derivative is pivotal in the synthesis of oxazolines and their subsequent oxidation to oxazoles . These structures are found in many natural products and are important scaffolds in organic chemistry and drug design.

Tetrazole-Based Drug Development

The compound is involved in the synthesis of tetrazole-based drugs, which are known for their stability and diverse biological activities, including antibacterial and anti-inflammatory effects .

Pyrazole Derivative Synthesis

Lastly, the compound is used in the synthesis of pyrazole derivatives, which are associated with a range of biological activities such as antimycobacterial, anticancer, and anti-tubercular, and also find use in agriculture as herbicides and insecticides .

Mechanism of Action

Target of Action

Oxazolines and oxazoles, which are structurally similar to this compound, are known to be important biological scaffolds present within many natural products .

Mode of Action

Related oxazoline and oxazole compounds are known to interact with their targets in a stereospecific manner .

Biochemical Pathways

Oxazolines and oxazoles, which are structurally similar to this compound, are known to be involved in various biological processes .

Result of Action

Related oxazoline and oxazole compounds are known to have various biological effects .

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name |

methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYAIJXJIRNCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445606 | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

CAS RN |

155884-28-9 | |

| Record name | Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155884-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)